amine CAS No. 1019578-92-7](/img/structure/B1451881.png)
[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine
Vue d'ensemble
Description
“1-(2-Chlorophenyl)ethylamine” is a chemical compound with the CAS Number: 1019578-92-7 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine .
Molecular Structure Analysis
The InChI code for “1-(2-Chlorophenyl)ethylamine” is 1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)ethylamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Anticancer Applications
A notable application of derivatives of 1-(2-Chlorophenyl)ethylamine is in the development of anticancer agents. For instance, novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-chlorophenyl) group showed promising cytotoxic effects against various human tumor cell lines including leukemia, lung cancer, renal cancer, and breast cancer. This indicates the potential of these compounds in cancer treatment and drug development (Kattimani et al., 2013).
Synthesis and Characterization of Compounds
Research also focuses on the synthesis and characterization of various derivatives of 1-(2-Chlorophenyl)ethylamine for diverse applications. One such study involves the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, highlighting the compound's utility in complex chemical reactions and synthesis processes (Knight et al., 1997).
Catalysis and Ligand Applications
In the field of catalysis, derivatives of 1-(2-Chlorophenyl)ethylamine have been used. For example, N,N-bis[chloro(aryl)phosphino]amines, related to the compound , were synthesized and used as ligands in chromium-catalyzed oligomerization of ethene, showing the compound's relevance in catalytic processes (Höhne et al., 2017).
Novel Chemical Syntheses
The compound and its derivatives are also integral in novel chemical syntheses. For example, the synthesis and evaluation of new 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, which involved reactions with derivatives of 2-chlorophenyl, were studied for their potential cytotoxic effects against tumor cell lines (Flefel et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPFDKPDUZCDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




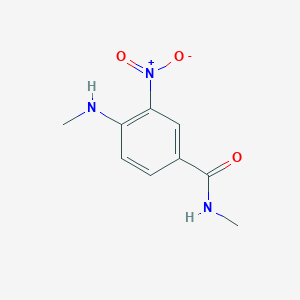
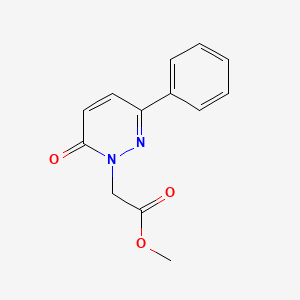
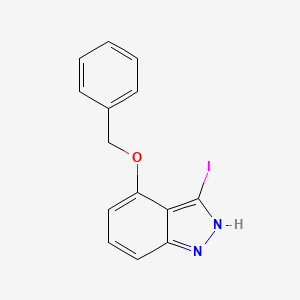
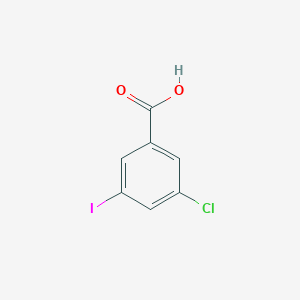




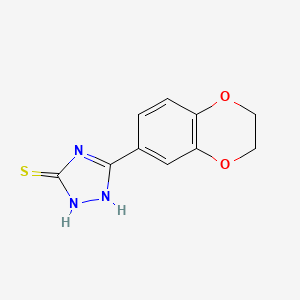
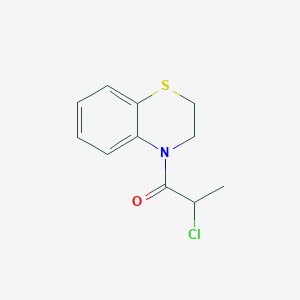
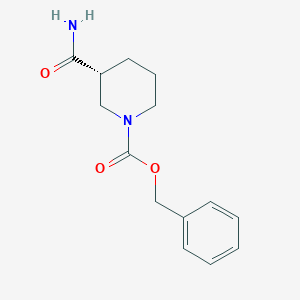
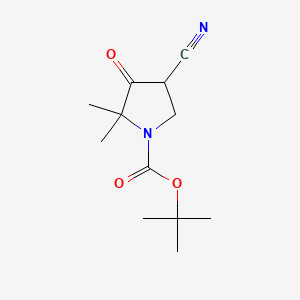
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)